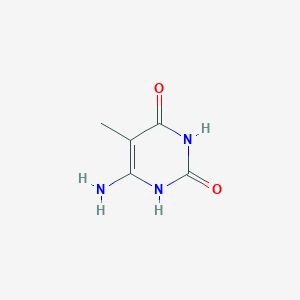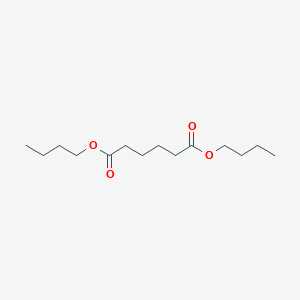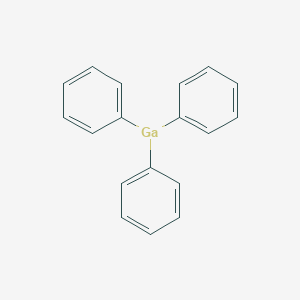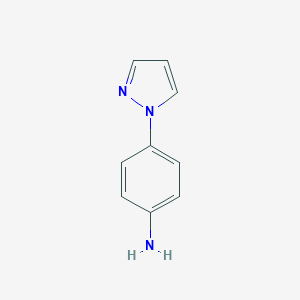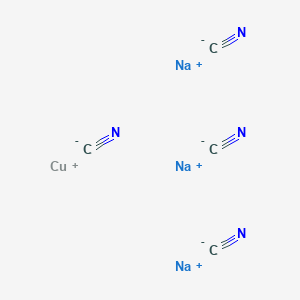
Trisodium tetra(cyano-C)cuprate(3-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trisodium tetra(cyano-C)cuprate(3-), also known as sodium tris(1,2-dicyanoethylene)cuprate(III), is a coordination compound that has gained attention in the scientific community due to its unique properties and potential applications. This compound is a powerful reducing agent and has been used in various chemical reactions, catalysis, and organic synthesis.
Mécanisme D'action
The mechanism of action of triTrisodium tetra(cyano-C)cuprate(3-) tetra(cyano-C)cuprate(3-) involves the transfer of electrons from the copper center to the substrate. The compound acts as a strong reducing agent due to the presence of four cyano groups, which stabilize the intermediate species formed during the reaction. The reduction potential of triTrisodium tetra(cyano-C)cuprate(3-) tetra(cyano-C)cuprate(3-) is -1.7 V, which makes it a powerful reducing agent.
Effets Biochimiques Et Physiologiques
TriTrisodium tetra(cyano-C)cuprate(3-) tetra(cyano-C)cuprate(3-) has not been extensively studied for its biochemical and physiological effects. However, it has been reported to exhibit antioxidant properties and has been used in the treatment of oxidative stress-related diseases. It has also been shown to have anti-inflammatory effects and has been used in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of triTrisodium tetra(cyano-C)cuprate(3-) tetra(cyano-C)cuprate(3-) is its strong reducing power, which makes it a versatile reagent for various chemical reactions. It is also stable in air and water and can be easily synthesized in the lab. However, the compound is highly toxic and must be handled with care. It is also sensitive to light and must be stored in the dark.
Orientations Futures
TriTrisodium tetra(cyano-C)cuprate(3-) tetra(cyano-C)cuprate(3-) has a wide range of potential applications in various fields of science. In the future, it can be further studied for its potential applications in electrochemistry, material science, and organic synthesis. It can also be explored for its potential use in the treatment of oxidative stress-related diseases and inflammatory diseases. Additionally, new methods for the synthesis of triTrisodium tetra(cyano-C)cuprate(3-) tetra(cyano-C)cuprate(3-) can be developed to improve its yield and purity.
Méthodes De Synthèse
The synthesis of triTrisodium tetra(cyano-C)cuprate(3-) tetra(cyano-C)cuprate(3-) involves the reaction between copper(II) chloride and Trisodium tetra(cyano-C)cuprate(3-) dicyanoethylene-2,2'-dicarboxylate in the presence of Trisodium tetra(cyano-C)cuprate(3-) hydroxide. The reaction yields a blue-green precipitate, which is then washed with water and dried to obtain the final product. The reaction can be represented as follows:
CuCl2 + 3 Na2C10H6N2O4 → Na3[Cu(C2N2)4] + 6 NaCl + 2 H2O
Applications De Recherche Scientifique
TriTrisodium tetra(cyano-C)cuprate(3-) tetra(cyano-C)cuprate(3-) has been extensively studied for its potential applications in various fields of science. In organic synthesis, it has been used as a reducing agent for the conversion of nitro compounds to amines, and for the reduction of alkenes and alkynes. It has also been used as a catalyst in the synthesis of cyclic compounds and in the oxidation of alcohols. In material science, it has been used for the preparation of conductive polymers and as a precursor for the synthesis of copper nanoparticles. In electrochemistry, it has been used as an electrode material for the detection of hydrogen peroxide and glucose.
Propriétés
Numéro CAS |
15281-91-1 |
|---|---|
Nom du produit |
Trisodium tetra(cyano-C)cuprate(3-) |
Formule moléculaire |
C4CuN4Na3 |
Poids moléculaire |
236.59 g/mol |
Nom IUPAC |
trisodium;copper(1+);tetracyanide |
InChI |
InChI=1S/4CN.Cu.3Na/c4*1-2;;;;/q4*-1;4*+1 |
Clé InChI |
NKAVNKIPGZYOIW-UHFFFAOYSA-N |
SMILES isomérique |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Na+].[Na+].[Na+].[Cu+] |
SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Na+].[Na+].[Na+].[Cu+] |
SMILES canonique |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Na+].[Na+].[Na+].[Cu+] |
Autres numéros CAS |
15281-91-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



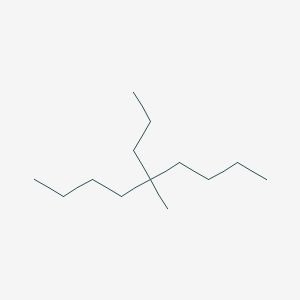
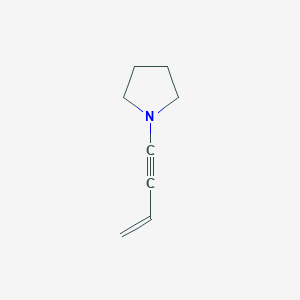
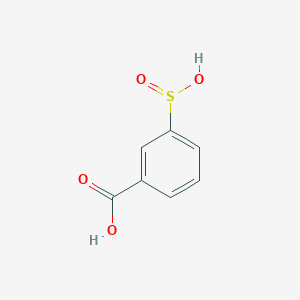
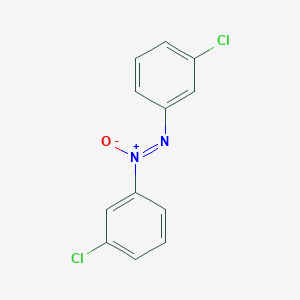
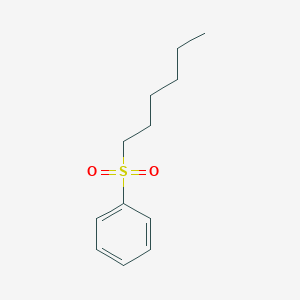
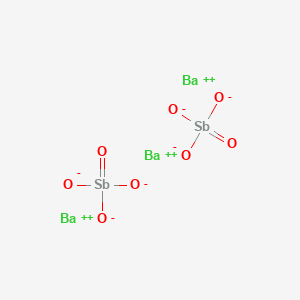
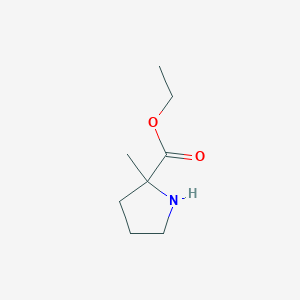
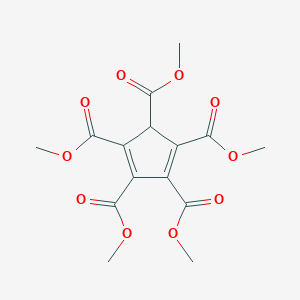
![8-Azaspiro[4.5]decane](/img/structure/B94499.png)
![2-[(2-Nitrophenyl)sulfanyl]aniline](/img/structure/B94501.png)
